6-(Benzyloxy)-1H-indazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 6-(Benzyloxy)-1H-indazole has been reported in the literature . For instance, the synthesis of 2-furylglyoxal–anthranilic acid (FGAA) complexes with transition metals has been described . Another study reported the synthesis of benzimidazole derivatives, which share some structural similarities with 6-(Benzyloxy)-1H-indazole .Molecular Structure Analysis

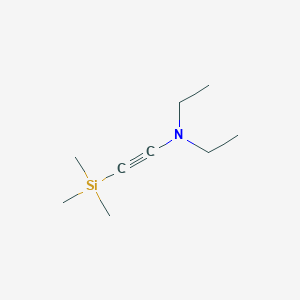

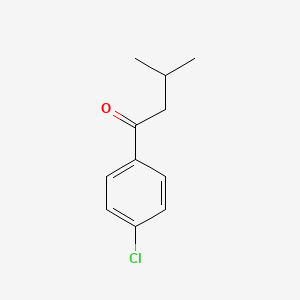

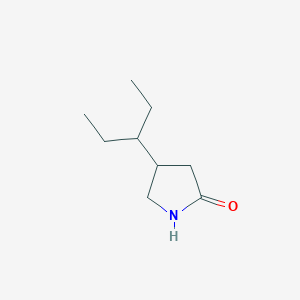

The molecular structure of 6-(Benzyloxy)-1H-indazole can be inferred from its name. It likely contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The “6-(Benzyloxy)” part suggests a benzyloxy group attached at the 6-position of the indazole core .Wissenschaftliche Forschungsanwendungen

-

Tyrosinase Inhibition

- Field : Biochemistry

- Application : Benzyloxy derivatives are explored as anti-melanogenic compounds, which are used to design new chemical ligands against melanogenesis . These compounds are naturally present in plants and also synthesized in the lab .

- Method : After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .

- Results : The results of numerous studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical and cosmetics industries .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Chalcones derivatives, which include benzyloxy compounds, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .

- Method : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .

- Results : The synthesized compounds showed antimicrobial activity, but the paper does not provide specific quantitative data .

-

Liquid Crystal Development

- Field : Material Science

- Application : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .

- Method : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .

- Results : The paper does not provide specific results or outcomes obtained .

-

Chemical Research

- Field : Chemistry

- Application : 6-Benzyloxyindole is a chemical compound used in various chemical research . It is often used as a reagent or building block in the synthesis of more complex molecules .

- Method : The specific methods of application or experimental procedures would depend on the particular research context .

- Results : The outcomes of such research can vary widely, depending on the specific goals of the research .

-

Biocatalyst in Drug Synthesis

- Field : Biochemistry

- Application : Diketoreductase from Acinetobacter baylyi is a carbonyl reductase that can reduce ethyl-6-(benzyloxy)-3,5-dioxohexanoate to ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, which can be used as an advanced intermediate for statin drugs .

- Method : An aqueous-organic biphasic reaction system was created for an efficient use of this enzyme .

- Results : This aqueous-organic biphasic system resulted in more efficiency .

-

Catalytic Protodeboronation

- Field : Chemistry

- Application : Benzyloxy compounds are used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .

- Method : The specific methods of application or experimental procedures would depend on the particular research context .

- Results : The outcomes of such research can vary widely, depending on the specific goals of the research .

-

Bioactive Molecules

- Field : Medicinal and Pharmaceutical Chemistry

- Application : Coumarin-based derivatives, which include benzyloxy compounds, have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV and antitumor effects .

- Method : The specific methods of application or experimental procedures would depend on the particular research context .

- Results : The outcomes of such research can vary widely, depending on the specific goals of the research .

-

Synthesis of Metal Complexes

- Field : Inorganic Chemistry

- Application : Benzyloxy compounds are used in the synthesis of metal complexes . These complexes have potential applications in various fields, including catalysis, magnetism, and luminescence .

- Method : The specific methods of application or experimental procedures would depend on the particular research context .

- Results : The outcomes of such research can vary widely, depending on the specific goals of the research .

Eigenschaften

IUPAC Name |

6-phenylmethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-9-15-16-14(12)8-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKBUGNQHOFKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468197 | |

| Record name | 6-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)-1H-indazole | |

CAS RN |

874668-62-9 | |

| Record name | 6-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)